[(2,4-Dichlorophenyl)methylidene]propanedioic acid
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Overview
Description
[(2,4-Dichlorophenyl)methylidene]propanedioic acid is an organic compound with the molecular formula C10H6Cl2O4. It is also known by its IUPAC name, 2-[(2,4-dichlorophenyl)methylidene]propanedioic acid. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a propanedioic acid moiety through a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)methylidene]propanedioic acid typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and malonic acid. The reaction is usually carried out in the presence of a base such as pyridine or piperidine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2,4-Dichlorophenyl)methylidene]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorobenzylidene)malonic acid
- Propanedioic acid, [(dimethylamino)methylene]-
- Propanedioic acid, [(2,3-dihydroxyphenyl)methylene]-
Uniqueness
[(2,4-Dichlorophenyl)methylidene]propanedioic acid is unique due to the presence of two chlorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
7460-40-4 |
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Molecular Formula |
C10H6Cl2O4 |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6Cl2O4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
BLIKSCFFDFQFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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